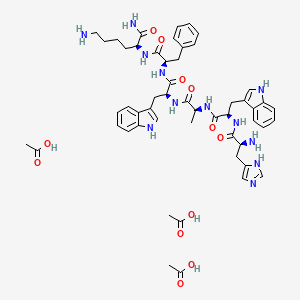![molecular formula C15H13N3O B607710 2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442567-43-3](/img/structure/B607710.png)
2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
GNF7686 is a novel inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease.
Scientific Research Applications
Fluorescent Properties and Applications
- This compound is key in synthesizing oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. These derivatives have been studied for their fluorescent properties, with some evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Synthesis of Derivatives
- Research includes the synthesis of various substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles. These syntheses involve fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate (Rida, Soliman, Badawey, & Kappe, 1988).
Inhibitors in Drug Research
- Certain derivatives, such as (S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one, are significant as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, important in the treatment of type-2 diabetes (Latli et al., 2017).
Antimicrobial Properties
- Some derivatives of this compound have been studied for their antimicrobial activities. For instance, research on substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles showed in vitro antimicrobial activity, indicating potential in this field (Badawey & Gohar, 1992).
Development of Novel Heterocyclic Derivatives
- The compound has been utilized in the development of novel heterocyclic derivatives such as Pyrrolo[3',4':3,4]pyrido[1,2-a]benzimidazoles. These derivatives show promise in various chemical applications (Tereshchenko, Tolmachev, & Tverdokhlebov, 2004).
Antimicrobial Activities from Synthesized Derivatives
- Further research has focused on synthesizing pyridines, oxazines, and thiazoles from derivatives of this compound, displaying significant antimicrobial activities comparable to standard drugs (Mohamed, Youssef, Amr, & Kotb, 2008).
Synthesis of Benzimidazole Derivatives
- Studies have also involved the synthesis of benzimidazole derivatives from compounds like 4-amino-1H-1,5-benzodiazepine-3-carbonitrile, indicating the versatility of this compound in creating various chemical structures (Aotsuka, Okamoto, Takagi, & Hubert-Habart, 1991).
properties
IUPAC Name |
2-ethyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGICQBHQLMRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)


![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)





![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
